

Technical Guide: (R)-2,3-Dihydroxypropanal-d4 in Research and Development

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Compound of Interest

Compound Name: (R)-2,3-Dihydroxypropanal-d4

Cat. No.: B583808

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-2,3-Dihydroxypropanal-d4**, a deuterated form of (R)-glyceraldehyde. This isotopically labeled compound serves as a valuable tool in metabolic research and drug development, primarily as a tracer to elucidate biochemical pathways and pharmacokinetic profiles.

Compound Identification and Properties

(R)-2,3-Dihydroxypropanal-d4 is the deuterium-labeled analogue of (R)-2,3-Dihydroxypropanal, also known as (R)-glyceraldehyde. The incorporation of deuterium (^2H), a stable, non-radioactive isotope of hydrogen, allows for the tracking of this molecule through biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical and Physical Properties

Property	(R)-2,3-Dihydroxypropanal-d4	(R)-2,3-Dihydroxypropanal (for comparison)
CAS Number	478529-60-1[1]	453-17-8[2][3]
Molecular Formula	C ₃ H ₂ D ₄ O ₃	C ₃ H ₆ O ₃ [2]
Molecular Weight	94.10 g/mol	90.08 g/mol [2]
Appearance	Not specified; likely a solid or viscous liquid	Solid or viscous liquid[2][4]
Melting Point	Not specified	145 °C[4]
Boiling Point	Not specified	126-129 °C (at 18 mmHg)[5]
Solubility	Not specified	Soluble in water[5]
Isotopic Enrichment	Typically ≥98 atom % D (for similar commercial products)	N/A

Note: Experimental physical properties for the deuterated compound are not readily available. Data for the non-deuterated form is provided for reference.

Applications in Research and Drug Development

The primary application of **(R)-2,3-Dihydroxypropanal-d4** lies in its use as a stable isotope tracer. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into molecules to serve as tracers for quantification and metabolic profiling in drug development.[6] Deuteration has gained significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.[6]

Key applications include:

- **Metabolic Flux Analysis:** Tracing the fate of the carbon skeleton of glyceraldehyde through various metabolic pathways, such as glycolysis and the pentose phosphate pathway.
- **Pharmacokinetic (PK) Studies:** Co-administration of the deuterated and non-deuterated drug allows each subject to act as their own control, improving the accuracy of PK parameters like absorption, distribution, metabolism, and excretion (ADME).

- Internal Standard: Used as an internal standard in clinical mass spectrometry for the accurate quantification of endogenous or exogenous (R)-glyceraldehyde.

Experimental Protocols

While a specific, detailed protocol for **(R)-2,3-Dihydroxypropanal-d4** is not widely published, the following represents a generalized workflow for an in vivo metabolic tracing study, adapted from established methods for deuterated glucose.

Representative Protocol: In Vivo Metabolic Tracing

Objective: To trace the metabolic fate of **(R)-2,3-Dihydroxypropanal-d4** in a model organism.

Materials:

- **(R)-2,3-Dihydroxypropanal-d4**
- Vehicle for administration (e.g., saline, liquid diet)
- Model organisms (e.g., mice)
- Equipment for sample collection (e.g., blood collection tubes, surgical tools)
- Liquid nitrogen for snap-freezing tissues
- Instrumentation for sample analysis (e.g., LC-MS/MS)

Procedure:

- Tracer Administration:
 - Prepare a solution of **(R)-2,3-Dihydroxypropanal-d4** in a suitable vehicle.
 - Administer the tracer to the model organisms. Common routes include intravenous injection, oral gavage, or incorporation into a liquid diet. The chosen route and dosage will depend on the specific research question.
- Sample Collection:

- At predetermined time points, collect biological samples such as blood, urine, and specific tissues or tumors.
- Immediately snap-freeze tissue samples in liquid nitrogen to quench metabolic activity.
- Metabolite Extraction:
 - Homogenize the frozen tissue samples.
 - Perform a metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
 - Separate the polar and non-polar fractions by centrifugation.
- Sample Analysis by Mass Spectrometry:
 - Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
 - Develop a targeted method to detect and quantify **(R)-2,3-Dihydroxypropanal-d4** and its downstream deuterated metabolites.
- Data Analysis:
 - Determine the isotopic enrichment in the precursor and its metabolites.
 - Calculate metabolic flux rates by applying appropriate metabolic models.
 - Compare the labeling patterns between different experimental groups (e.g., control vs. treated).

Sample Analysis by Mass Spectrometry

Objective: To quantify the incorporation of deuterium from **(R)-2,3-Dihydroxypropanal-d4** into downstream metabolites.

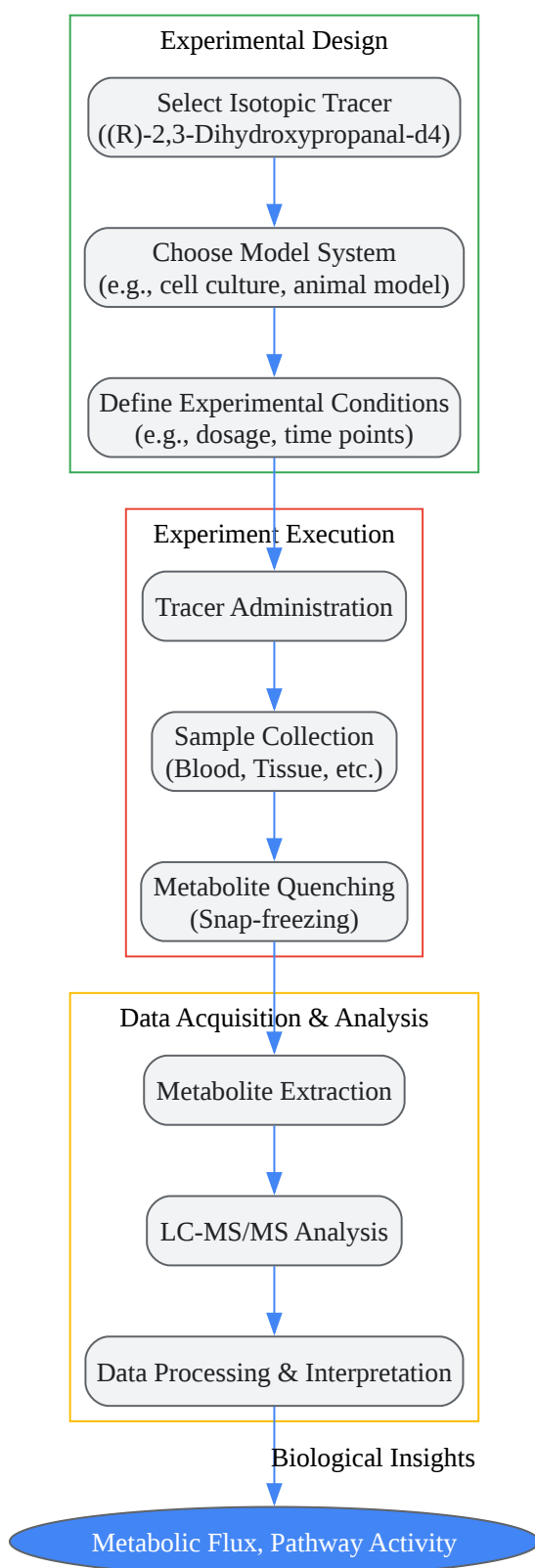
Procedure:

- Chromatographic Separation:

- Separate the extracted metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
- Mass Spectrometry Detection:
 - Utilize a mass spectrometer in either full scan mode to identify all deuterated species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites.
- Data Processing:
 - Identify peaks corresponding to the deuterated metabolites based on their mass-to-charge ratio (m/z) and retention time.
 - Calculate the fractional isotopic enrichment for each metabolite by comparing the peak areas of the labeled and unlabeled isotopologues.

Visualizations

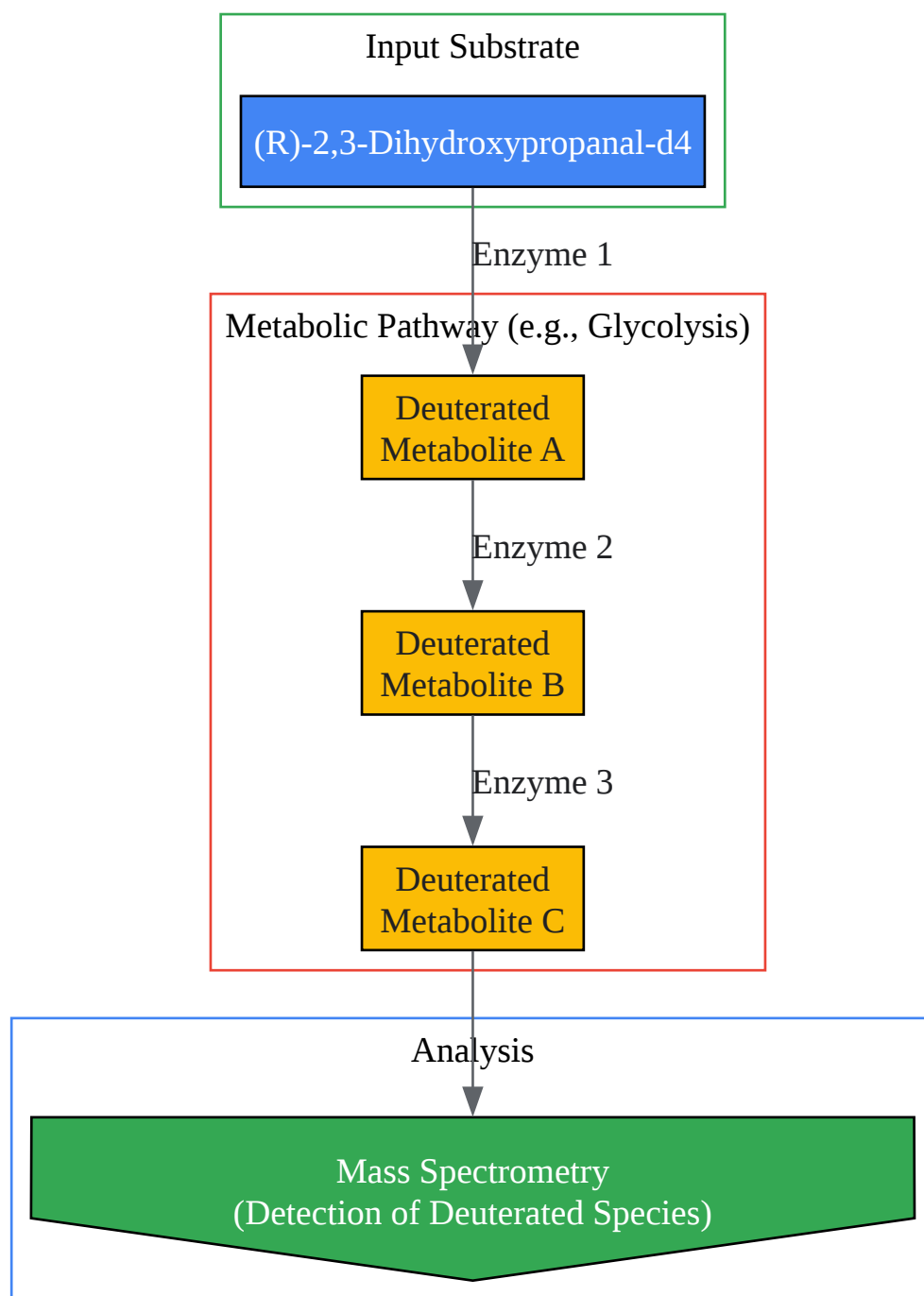
Workflow for a Stable Isotope Tracing Experiment



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A generalized workflow for conducting a stable isotope tracing experiment.

Conceptual Diagram of Metabolic Pathway Tracing



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Tracing a deuterated substrate through a metabolic pathway.

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